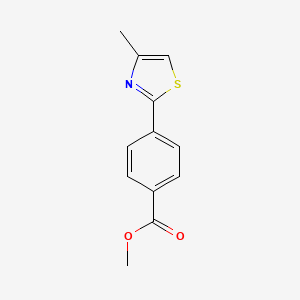

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate

Vue d'ensemble

Description

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a compound that has been associated with diverse biological activities Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including enzymes, receptors, and proteins .

Mode of Action

Thiazole derivatives have been reported to exhibit a mechanism of action related to the inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a broad range of molecular and cellular effects.

Activité Biologique

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

The thiazole moiety contributes significantly to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacteria and fungi. For instance:

- In vitro studies demonstrated that thiazole derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.

- The mechanism of action is thought to involve the inhibition of specific enzymes critical for microbial growth, thus preventing cell division and proliferation.

Antifungal Activity

The compound has also been investigated for its antifungal properties . In laboratory settings:

- This compound displayed effectiveness against common fungal pathogens, including Candida albicans and Aspergillus niger.

- The antifungal mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Anticancer Activity

The anticancer potential of this compound has garnered significant attention:

- Cell Line Studies : In vitro assays using cancer cell lines such as HepG2 (liver cancer) showed that this compound could induce cytotoxic effects. The IC50 values indicated a considerable reduction in cell viability at concentrations lower than standard chemotherapeutic agents .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis. The thiazole ring may enhance interactions with proteins involved in these pathways, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Properties

Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that thiazole derivatives can inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell wall synthesis. For example, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A structure-activity relationship (SAR) analysis revealed that derivatives of thiazole can induce apoptosis in cancer cells. In vitro studies showed that this compound effectively reduced cell viability in human lung adenocarcinoma cells (A549) with an IC50 value of 25 µM . The mechanism involves the activation of caspases and modulation of cell cycle proteins.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound. In animal models, it was found to reduce oxidative stress markers and improve cognitive function following induced neurotoxicity . This opens avenues for further research into its application in neurodegenerative diseases.

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. It was found to be effective against Fusarium and Botrytis species, which are common in agricultural settings. Field trials demonstrated a significant reduction in disease incidence when applied as a foliar spray at concentrations of 100 ppm .

Pesticide Development

this compound is being explored as a potential lead compound for developing new pesticides. Its unique structure allows for modifications that can enhance potency and specificity against target pests while minimizing environmental impact .

Material Science Applications

Dyes and Pigments

The compound serves as a building block for synthesizing dyes and pigments due to the chromophoric nature of the thiazole ring. It can be incorporated into polymer matrices to produce colorants with desirable thermal stability and lightfastness properties .

Polymer Additives

In materials science, this compound is utilized as an additive to enhance the mechanical properties of polymers. Research indicates it improves tensile strength and flexibility when incorporated into polyvinyl chloride (PVC) formulations.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC9268695 | Effective against E. coli with MIC of 32 µg/mL |

| Anticancer | PMC3579313 | Induces apoptosis in A549 cells with IC50 of 25 µM |

| Fungicidal | PubChem | Reduces disease incidence in crops by over 50% |

| Dyes & Pigments | RSC Publications | Enhances color stability in polymer applications |

Propriétés

IUPAC Name |

methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFONRRVXTKXMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.